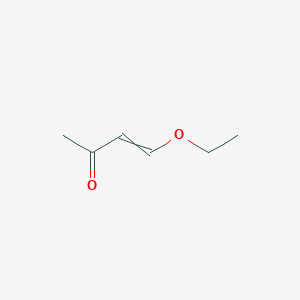

4-Ethoxy-but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-ethoxybut-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3 |

InChI Key |

ZUSVCKYTCMDOOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethoxy-but-3-en-2-one IUPAC name and synonyms

An In-Depth Technical Guide to 4-Ethoxybut-3-en-2-one and its Analogs in Synthetic Chemistry

This guide provides a comprehensive technical overview of 4-ethoxybut-3-en-2-one, a bifunctional chemical compound featuring both vinylogous ester and α,β-unsaturated ketone moieties. We will delve into its fundamental properties, spectroscopic signature, and synthetic pathways. Recognizing the pivotal role of fluorinated analogs in modern drug discovery, this document places special emphasis on the synthesis and application of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a key building block in the development of pharmaceuticals.

Core Compound Identification and Properties

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-ethoxybut-3-en-2-one [1]. It is a molecule that can exist as (E) and (Z) isomers, though the (E)-isomer is generally more stable and common.

Commonly encountered synonyms and identifiers in chemical databases include:

-

SCHEMBL269751[1]

It is critical to distinguish this core structure from its frequently studied derivatives, such as the phenylated chalcone (E)-4-(4-Ethoxyphenyl)but-3-en-2-one or the highly reactive halogenated versions like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)[2].

Physicochemical Characteristics

The fundamental properties of 4-ethoxybut-3-en-2-one have been calculated and are summarized in the table below. These values are essential for predicting its behavior in solvent systems, its potential for membrane permeability, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 0.5 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Spectroscopic Profile

A definitive structural confirmation of 4-ethoxybut-3-en-2-one relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 7.5-7.8 (d, 1H) : Vinyl proton α to carbonyl. δ 5.2-5.5 (d, 1H) : Vinyl proton β to carbonyl. δ 3.9-4.2 (q, 2H) : Methylene (-OCH₂-) protons. δ 2.1-2.3 (s, 3H) : Acetyl (-COCH₃) protons. δ 1.2-1.4 (t, 3H) : Methyl (-CH₃) protons of the ethoxy group. | The vinyl protons are distinct and coupled, with the downfield shift of the α-proton influenced by the deshielding effect of the carbonyl group. The ethoxy group shows a characteristic quartet-triplet pattern. |

| ¹³C NMR | δ ~198 : Carbonyl carbon (C2). δ ~165 : Vinylic carbon attached to oxygen (C4). δ ~98 : Vinylic carbon α to carbonyl (C3). δ ~65 : Methylene carbon (-OCH₂-). δ ~28 : Acetyl methyl carbon (C1). δ ~14 : Ethoxy methyl carbon. | The chemical shifts are dictated by the electronic environment; the carbonyl carbon is significantly downfield, while the enol ether carbons are also clearly distinguishable. |

| IR Spectroscopy | ~1660 cm⁻¹ (strong) : C=O stretch (conjugated ketone). ~1610 cm⁻¹ (strong) : C=C stretch (conjugated alkene). ~1250 cm⁻¹ (strong) : C-O stretch (vinyl ether). | The conjugation lowers the stretching frequency of the C=O and C=C bonds compared to their non-conjugated counterparts, providing a key diagnostic feature. |

| Mass Spectrometry (EI-MS) | m/z 114 : Molecular ion (M⁺). m/z 99 : Loss of methyl (-CH₃). m/z 86 : Loss of ethylene (-C₂H₄) via McLafferty rearrangement. m/z 71 : Loss of ethoxy radical (-OC₂H₅). m/z 43 : Acetyl cation ([CH₃CO]⁺), often the base peak. | Fragmentation patterns provide direct evidence of the compound's connectivity, with the acetyl cation being a particularly stable and abundant fragment. |

Synthesis Strategies and Methodologies

The synthesis of 4-ethoxybut-3-en-2-one and its analogs leverages fundamental reactions in organic chemistry. The choice of strategy depends on the desired substituents. For the highly valuable trifluoromethyl analog, ETFBO, a robust method involves the acylation of an electron-rich alkene.

Protocol: Synthesis of (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

This protocol is adapted from methodologies described in the patent literature for producing ETFBO, a versatile building block[3]. The reaction proceeds via the acylation of ethyl vinyl ether with trifluoroacetyl chloride.

Experimental Rationale: The use of ethyl vinyl ether as a substrate provides the core carbon backbone and the ethoxy group. Trifluoroacetyl chloride is a highly reactive electrophile. A non-nucleophilic organic base, such as N-methylmorpholine, is crucial. It acts as a scavenger for the HCl byproduct without competing with the ethyl vinyl ether in reacting with the acyl chloride, thereby preventing unwanted side reactions and maximizing yield.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl vinyl ether (1.0 eq) and a suitable anhydrous organic solvent (e.g., dichloromethane).

-

Base Addition: Add N-methylmorpholine (1.1 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.

-

Acylation: Add trifluoroacetyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (E)-ETFBO.

Chemical Reactivity and Applications in Drug Development

While 4-ethoxybut-3-en-2-one itself is a useful synthon, its trifluoromethyl analog, ETFBO, has garnered significant attention from the drug development community. The trifluoromethyl (-CF₃) group is a bioisostere for several groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Case Study: ETFBO as a Precursor to Celecoxib®

ETFBO is a powerful building block for constructing trifluoromethyl-substituted heterocyclic compounds, which are prevalent in pharmaceuticals[4]. A prominent example is its use in a novel synthetic approach to Celecoxib®, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID)[4].

The key transformation involves a condensation reaction between a substituted hydrazine and the β-dicarbonyl equivalent derived from ETFBO. This reaction efficiently forms the pyrazole core of the final drug molecule. This application underscores the strategic importance of ETFBO in providing a direct route to complex molecular architectures containing the crucial trifluoromethyl moiety[].

Reaction Pathway to a Pyrazole Core

Caption: Simplified pathway from ETFBO to the Celecoxib® core.

Safety and Handling

As with any active chemical reagent, proper safety protocols are mandatory when handling 4-ethoxybut-3-en-2-one and its halogenated analogs. Based on safety data for related structures, the following precautions should be observed[6].

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[7].

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[6].

-

Fire Safety: The compound is a combustible liquid. Keep it away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) in case of a fire[8].

-

Exposure Control: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air immediately[9].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents[7].

Conclusion

4-Ethoxybut-3-en-2-one is a versatile chemical intermediate whose true potential is magnified in its functionalized analogs. The trifluoromethyl derivative, ETFBO, serves as a testament to this, acting as an indispensable building block in modern medicinal chemistry. Its role in the synthesis of complex pharmaceuticals like Celecoxib® highlights the power of strategic molecular design. A thorough understanding of the synthesis, reactivity, and handling of these compounds is essential for researchers and scientists aiming to innovate in the fields of drug discovery and materials science.

References

-

PubChem. 4-Ethoxy-but-3-en-2-one. National Center for Biotechnology Information. [Link]

-

IUCr. (E)-4-(4-Ethoxyphenyl)but-3-en-2-one. International Union of Crystallography. [Link]

-

Dow AgroSciences LLC. Material Safety Data Sheet. [Link]

-

Capot Chemical Co., Ltd. MSDS of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. [Link]

-

SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]

-

ResearchGate. Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]

- Google Patents. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one.

-

PubChem. 4-Ethoxypent-3-en-2-one. National Center for Biotechnology Information. [Link]

-

A&A Pharmachem. Safety Data Sheet. [Link]

-

PubChem. 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one. National Center for Biotechnology Information. [Link]

-

precisionFDA. 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. U.S. Food and Drug Administration. [Link]

Sources

- 1. 4-Ethoxy-but-3-en-2-one | C6H10O2 | CID 15871655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. transportation.ky.gov [transportation.ky.gov]

- 9. capotchem.cn [capotchem.cn]

Solubility of 4-Ethoxybut-3-en-2-one in Organic Solvents: A Technical and Practical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethoxybut-3-en-2-one, a key building block in synthetic organic chemistry. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting solubility based on the fundamental principles of intermolecular forces and the physicochemical properties of the solute and various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method followed by HPLC quantification is presented. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical application of solubility data for 4-ethoxybut-3-en-2-one in their work.

Introduction: The Significance of Solubility for 4-Ethoxybut-3-en-2-one

4-Ethoxybut-3-en-2-one is a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and other specialty chemicals. Its utility in these synthetic pathways is critically dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a crucial parameter in purification processes such as crystallization and chromatography. An understanding of its solubility profile allows for the rational design of experimental conditions, leading to more efficient and reproducible outcomes.

This guide will first delve into the theoretical aspects governing the solubility of 4-ethoxybut-3-en-2-one, leveraging its molecular structure to predict its behavior in a range of common organic solvents. Subsequently, a robust and reliable experimental methodology is provided for researchers to generate precise solubility data tailored to their specific laboratory conditions.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2] A solute will dissolve in a solvent if the intermolecular forces formed between the solute and solvent molecules are comparable in strength to the intermolecular forces within the pure solute and pure solvent.[1] To predict the solubility of 4-ethoxybut-3-en-2-one, we must first examine its molecular structure and physicochemical properties.

Physicochemical Properties of 4-Ethoxybut-3-en-2-one

The key physicochemical properties of 4-ethoxybut-3-en-2-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |

| Molecular Weight | 114.14 g/mol | PubChem[3] |

| Structure | ||

| XLogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The XLogP3 value of 0.5 indicates a relatively low lipophilicity, suggesting a degree of polarity. The presence of two hydrogen bond acceptors (the ether and carbonyl oxygens) and no hydrogen bond donors is a critical feature influencing its interactions with solvents.[3]

Analysis of Intermolecular Forces and Predicted Solubility

Based on its structure, 4-ethoxybut-3-en-2-one is a polar aprotic molecule. The primary intermolecular forces it can engage in are:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) and the ether linkage (C-O-C) create a significant molecular dipole.

-

London Dispersion Forces: Present in all molecules, these forces will increase with the size of the solvent molecule.

-

Hydrogen Bonding (as an acceptor): The lone pairs of electrons on the oxygen atoms can act as hydrogen bond acceptors.[4]

The following diagram illustrates the key molecular features of 4-ethoxybut-3-en-2-one that govern its solubility.

Caption: Key molecular features of 4-ethoxybut-3-en-2-one influencing its solubility.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 4-ethoxybut-3-en-2-one in various classes of organic solvents.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and can effectively solvate the polar regions of 4-ethoxybut-3-en-2-one. A similar compound, 4-methoxy-3-buten-2-one, is reported to be soluble in acetonitrile.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of 4-ethoxybut-3-en-2-one, enhancing solubility. However, the lack of a hydrogen bond donor on the solute may limit the strength of these interactions compared to solutes that can both donate and accept hydrogen bonds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents are of moderate polarity and can interact favorably through dipole-dipole and dispersion forces. 4-methoxy-3-buten-2-one is known to be soluble in THF and ether.[6] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can solvate 4-ethoxybut-3-en-2-one primarily through dipole-dipole and dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While these solvents are generally non-polar, their polarizability can allow for some interaction with the polar regions of the solute. The solubility of 4-methoxy-3-buten-2-one in benzene suggests that 4-ethoxybut-3-en-2-one may also have some solubility.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are non-polar solvents, and the interactions with the polar 4-ethoxybut-3-en-2-one are expected to be weak, leading to poor solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[7][8]

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of the solubility of 4-ethoxybut-3-en-2-one.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

4-Ethoxybut-3-en-2-one (high purity)

-

Organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid 4-ethoxybut-3-en-2-one to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-ethoxybut-3-en-2-one of known concentrations in the solvent of interest.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).[9][10]

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of 4-ethoxybut-3-en-2-one in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of 4-ethoxybut-3-en-2-one in the specific solvent at the experimental temperature.

-

Report the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While a comprehensive public database of the solubility of 4-ethoxybut-3-en-2-one in various organic solvents is not currently available, a strong predictive understanding can be achieved by analyzing its physicochemical properties and the principles of intermolecular interactions. This guide provides a theoretical framework for estimating its solubility, suggesting high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents and ethers. For applications requiring precise quantitative data, the provided detailed experimental protocol for the isothermal shake-flask method offers a reliable and self-validating system for its determination. By combining theoretical prediction with robust experimental verification, researchers and drug development professionals can effectively harness the synthetic utility of 4-ethoxybut-3-en-2-one.

References

-

PubChem. (n.d.). 4-Ethoxy-but-3-en-2-one. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 25, 2026, from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2024, February 23). Hydrogen bond. Retrieved February 25, 2026, from [Link]

-

Dissolution Technologies. (2012, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 25, 2026, from [Link]

-

Journal of Chemical Education. (2003, April 1). Like Dissolves Like: A Guided Inquiry Experiment for Organic Chemistry. ACS Publications. Retrieved February 25, 2026, from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 25, 2026, from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved February 25, 2026, from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 3. 4-Ethoxy-but-3-en-2-one | C6H10O2 | CID 15871655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 51731-17-0 CAS MSDS (4-METHOXY-3-BUTEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Pyrazoles using 4-Ethoxy-but-3-en-2-one

Abstract

This application note provides a detailed guide for the synthesis of pyrazole heterocycles, a scaffold of paramount importance in medicinal chemistry and agrochemicals. We focus on the use of 4-ethoxy-but-3-en-2-one, a versatile and reactive four-carbon building block, in its reaction with hydrazine derivatives. This document elucidates the underlying chemical principles, explores the critical issue of regioselectivity, and provides robust, step-by-step experimental protocols suitable for both academic and industrial research settings. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this efficient synthetic route.

Introduction: The Significance of Pyrazoles and Versatility of β-Alkoxy Enones

Pyrazoles represent a privileged class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and ability to participate in hydrogen bonding have made them a cornerstone in the design of therapeutic agents and agrochemicals.[1] Notable blockbuster drugs such as the anti-inflammatory COX-2 inhibitor Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®) feature a core pyrazole ring, underscoring its pharmacological relevance.[1][2]

The classical and most prevalent method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][3] However, β-alkoxy-α,β-unsaturated ketones, such as 4-ethoxy-but-3-en-2-one, serve as highly effective surrogates for 1,3-dicarbonyls. The presence of the ethoxy group as a proficient leaving group facilitates a direct condensation-elimination pathway to the aromatic pyrazole, often under milder conditions and without the need for a separate oxidation step that is sometimes required when using standard α,β-unsaturated ketones.[4][5] This makes 4-ethoxy-but-3-en-2-one an attractive and efficient precursor for accessing a wide array of substituted pyrazoles.

Section 1: Reaction Principle and Mechanism

The synthesis of pyrazoles from 4-ethoxy-but-3-en-2-one and a hydrazine derivative is a [3+2] cyclocondensation reaction. The enone provides a three-carbon electrophilic backbone, while the hydrazine acts as a two-nitrogen bidentate nucleophile.[6]

The reaction mechanism initiates with the nucleophilic attack of a hydrazine nitrogen onto the enone system. This can occur via two competing pathways, which ultimately dictates the regiochemical outcome when an unsymmetrical hydrazine (R-NHNH₂) is used:

-

Path A (Michael Addition): The more nucleophilic terminal nitrogen (NH₂) of the hydrazine attacks the β-carbon of the enone in a conjugate addition. This is followed by an intramolecular cyclization, where the internal nitrogen attacks the carbonyl carbon.

-

Path B (Carbonyl Addition): The terminal nitrogen directly attacks the electrophilic carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular Michael addition of the second nitrogen onto the β-carbon leads to cyclization.

Following cyclization, a molecule of ethanol is eliminated, driving the reaction towards the formation of the stable, aromatic pyrazole ring. The entire process is a cascade of addition, cyclization, and elimination steps.

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Ethoxy-but-3-en-2-one as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-Ethoxy-but-3-en-2-one in Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] The choice of the dienophile is crucial in dictating the reactivity, regioselectivity, and stereoselectivity of this [4+2] cycloaddition.[3] This application note focuses on 4-ethoxy-but-3-en-2-one , an α,β-unsaturated ketone, as a versatile and reactive dienophile. Its structure, featuring both an electron-withdrawing acetyl group and an electron-donating ethoxy group, presents a unique electronic profile that influences its behavior in Diels-Alder reactions.

While extensive literature exists for a wide array of dienophiles, specific applications and detailed protocols for 4-ethoxy-but-3-en-2-one are less commonly reported. This guide, therefore, synthesizes established principles of Diels-Alder reactions with insights from analogous systems to provide a comprehensive technical overview and practical protocols for employing this promising building block. We will delve into the mechanistic underpinnings of its reactivity, explore predictive models for stereochemical and regiochemical outcomes, and present detailed experimental procedures for its application in synthetic workflows.

Mechanistic Insights: The Electronic Nature of 4-Ethoxy-but-3-en-2-one in [4+2] Cycloadditions

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[2] The rate and selectivity of the reaction are governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder).[3]

4-Ethoxy-but-3-en-2-one possesses a polarized π-system due to the competing electronic effects of the ethoxy and acetyl groups. The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO, making it a more reactive dienophile towards electron-rich dienes.[4] Conversely, the electron-donating ethoxy group can raise the energy of the HOMO, a factor that becomes relevant in inverse-electron-demand Diels-Alder reactions.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes can be predicted by considering the orbital coefficients of the frontier orbitals. For 4-ethoxy-but-3-en-2-one, the β-carbon (C3) is expected to be more electrophilic due to the influence of the carbonyl group, thus preferentially bonding to the more nucleophilic terminus of the diene.[5]

Figure 1: General mechanism of the Diels-Alder reaction.

Stereoselectivity: Predicting Endo and Exo Products

When 4-ethoxy-but-3-en-2-one reacts with cyclic dienes, the formation of two diastereomeric products, endo and exo, is possible.[6][7] The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing π-system of the newly formed ring, is often the kinetically favored product.[8] This preference, known as the Alder-Ene rule, is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group and the central carbons of the diene in the transition state.[7][8]

However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[6] Therefore, reaction conditions such as temperature and reaction time can influence the endo/exo ratio. Higher temperatures can lead to the retro-Diels-Alder reaction, allowing for equilibration to the more stable exo product.[9]

Application Data: Expected Reactivity and Selectivity

The following table summarizes the expected outcomes for the Diels-Alder reaction of 4-ethoxy-but-3-en-2-one with various dienes based on established principles.

| Diene | Expected Major Regioisomer | Expected Major Stereoisomer (for cyclic dienes) | Notes |

| Cyclopentadiene | N/A | Endo | Highly reactive diene, reaction expected to proceed under mild thermal conditions.[10] |

| Isoprene | 4-acetyl-3-ethoxy-1-methylcyclohex-1-ene | N/A | The regioselectivity is governed by the electronic directing effects of the methyl group on the diene.[5] |

| Furan | N/A | Exo (often) | Furan can act as a diene, but the initial adduct can undergo a retro-Diels-Alder reaction. The exo product is often thermodynamically favored.[11] |

| Danishefsky's Diene | 4-acetyl-3,5-dialkoxy-cyclohex-1-en-1-ylium-1-olate | N/A | Reaction with this highly electron-rich diene is expected to be very rapid.[12] |

Experimental Protocols

The following protocols are representative procedures for conducting Diels-Alder reactions with 4-ethoxy-but-3-en-2-one. It is important to note that these are generalized methods, and optimization of reaction conditions (temperature, solvent, and catalyst) may be necessary for specific diene substrates.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for the thermal cycloaddition of 4-ethoxy-but-3-en-2-one with cyclopentadiene.

Materials:

-

4-Ethoxy-but-3-en-2-one

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-ethoxy-but-3-en-2-one (1.0 eq).

-

Dissolve the dienophile in a minimal amount of anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the endo and exo adducts.

Causality behind Experimental Choices:

-

Freshly cracked cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself.[9] Cracking the dimer by heating is necessary to obtain the monomeric diene for the reaction.

-

Anhydrous conditions: While not always strictly necessary for all Diels-Alder reactions, anhydrous conditions prevent potential side reactions, such as hydrolysis of the dienophile or product.

-

Inert atmosphere: Prevents oxidation of the reactants and products.

-

Excess diene: Using a slight excess of the diene can help drive the reaction to completion.

Figure 2: General experimental workflow for a Diels-Alder reaction.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

Lewis acid catalysis can accelerate the rate of Diels-Alder reactions and enhance stereoselectivity.[13][14] This protocol provides a general method for a Lewis acid-catalyzed reaction.

Materials:

-

4-Ethoxy-but-3-en-2-one

-

Isoprene

-

Lewis Acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe and septa

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (0.1-1.0 eq) and anhydrous dichloromethane.

-

Cool the suspension to the desired temperature (e.g., -78 °C to 0 °C).

-

In a separate flask, dissolve 4-ethoxy-but-3-en-2-one (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the solution of the dienophile to the Lewis acid suspension via syringe.

-

Stir the mixture for 15-30 minutes to allow for complexation.

-

Add isoprene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at the chosen temperature until completion, as monitored by TLC or GC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices:

-

Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the dienophile, further lowering the energy of the LUMO and increasing its reactivity.[15][16] This can also enhance the endo selectivity.[17]

-

Low Temperature: Many Lewis acid-catalyzed reactions are performed at low temperatures to improve selectivity and minimize side reactions.

-

Quenching: The addition of a basic or neutral aqueous solution is necessary to decompose the Lewis acid and any complexes formed.

Conclusion

4-Ethoxy-but-3-en-2-one is a promising dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its electronic properties, influenced by both the acetyl and ethoxy substituents, allow for facile cycloadditions with a variety of dienes. By understanding the fundamental principles of the Diels-Alder reaction, including stereochemical and regiochemical control, researchers can effectively utilize this building block in the synthesis of complex molecules. The provided protocols offer a starting point for the exploration of the synthetic utility of 4-ethoxy-but-3-en-2-one, with the anticipation that further research will continue to unveil its full potential in organic synthesis and drug development.

References

-

Roush, W. R.; Peseckis, S. M. Intramolecular Diels-Alder reactions: the angularly methylated trans-perhydroindan ring system. J. Am. Chem. Soc.1981 , 103 (22), 6696–6704. [Link]

-

Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? - Master Organic Chemistry. [Link]

-

Endo and Exo products of Diels-Alder Reaction with Practice Problems. - Chemistry Steps. [Link]

-

Exo vs Endo Products In The Diels Alder: How To Tell Them Apart - Master Organic Chemistry. [Link]

-

Understanding Endo and Exo Products in the Diels-Alder Reaction - Oreate AI Blog. [Link]

-

Danishefsky, S.; Kitahara, T.; Schuda, P. F. PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Org. Synth.1983 , 61, 147. [Link]

-

Diels-Alder reaction of β-chloro-α,β-unsaturated aldehydes with cyclopentadiene: An experimental and theoretical study. - ResearchGate. [Link]

-

Lewis acid catalyst system for Diels–Alder reaction. - Indian Academy of Sciences. [Link]

-

Lewis acid catalyst system for Diels–Alder reaction | Request PDF. - ResearchGate. [Link]

-

Danishefsky's diene - Wikipedia. [Link]

-

Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). - TU Delft Repositories. [Link]

-

How Lewis Acids Catalyze Diels–Alder Reactions - Radboud Repository. [Link]

-

The Diels-Alder Cycloaddition Reaction. - University of Missouri–St. Louis. [Link]

-

Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions - Diva-portal.org. [Link]

-

Diels–Alder reaction - Wikipedia. [Link]

-

Click Chemistry with Cyclopentadiene - PMC - National Center for Biotechnology Information. [Link]

-

Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. [Link]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF. - ResearchGate. [Link]

-

and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes - Semantic Scholar. [Link]

-

The Diels-Alder Reaction - Master Organic Chemistry. [Link]

-

Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. [Link]

-

Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC. [Link]

-

Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. [Link]

-

Regiochemistry In the Diels-Alder Reaction - Master Organic Chemistry. [Link]

-

Diels-Alder Reaction - Organic Chemistry Portal. [Link]

-

13.4: Diels-Alder Regio- and Stereoselectivity - Chemistry LibreTexts. [Link]

-

intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. [Link]

-

THERMAL [4+2]-CYCLOADDITIONS OF ALKOXYBUTA-l,3-DIENES. [Link]

-

16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. [Link]

-

Diels–Alder Reaction (Part 2). [Link]

-

Stereoselectivity & Regioselectivity in Diels Alder Reactions - Chad's Prep®. [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI. [Link]

-

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio - Semantic Scholar. [Link]

-

Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - PMC. [Link]

-

2-nitrofurans as dienophiles in diels-alder reactions - Sciforum. [Link]

-

Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Cycloaddition Reactions in Organic Synthesis. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Understanding Endo and Exo Products in the Diels-Alder Reaction - Oreate AI Blog [oreateai.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. diva-portal.org [diva-portal.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Precision Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) and Functional Analogs

Abstract & Strategic Relevance

The incorporation of trifluoromethyl (

This guide provides a validated, modular protocol for synthesizing ETFBO and its structural analogs. Unlike generic preparations, this workflow emphasizes exotherm management , regiocontrol , and purification logic to prevent polymerization—a common failure mode in vinyl ketone synthesis.

Chemical Basis & Retrosynthesis

The synthesis relies on the acylation-elimination of electron-rich vinyl ethers using trifluoroacetic anhydride (TFAA). The reaction proceeds via an oxonium intermediate, which is deprotonated by a mild base to yield the conjugated enone.

Key Mechanistic Insight:

The reaction is highly exothermic.[1] Without strict temperature control (

Diagram 1: Reaction Mechanism & Workflow

Caption: Mechanistic pathway for ETFBO synthesis highlighting the critical temperature-dependent failure mode.

Core Protocol: Synthesis of ETFBO

Target Compound: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Scale: 100 mmol (Adaptable) Expected Yield: 85–92%

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5] | Role | Specification |

| Ethyl Vinyl Ether (EVE) | 1.0 | Substrate | Freshly distilled; Stabilizer-free preferred |

| Trifluoroacetic Anhydride (TFAA) | 1.1 | Acylating Agent | Handle in fume hood (Corrosive) |

| Pyridine | 1.2 | Acid Scavenger | Dry; Anhydrous |

| Dichloromethane (DCM) | 5.0 Vol | Solvent | Anhydrous |

Step-by-Step Methodology

Phase 1: Setup and Addition (Critical Control Point)

-

Vessel Prep: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an internal thermometer. Flush with

. -

Base Solution: Charge the flask with Ethyl Vinyl Ether (7.2 g, 100 mmol) and Pyridine (9.5 g, 120 mmol) in DCM (50 mL) .

-

Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to -10°C .

-

Controlled Addition: Load TFAA (23.1 g, 110 mmol) into the addition funnel. Add dropwise over 45–60 minutes.

-

Constraint: Do not allow internal temperature to exceed 0°C .

-

Observation: The solution will turn yellow/orange. A white precipitate (pyridinium trifluoroacetate) may form.

-

Phase 2: Reaction & Quench

-

Equilibration: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally. Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 4:1) or GC-MS. EVE should be consumed.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) . Stir vigorously for 5 minutes to dissolve the pyridinium salts.

Phase 3: Work-up & Purification

-

Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Wash combined organics with:

-

1M HCl (50 mL) – Removes excess pyridine.

-

Sat.

(50 mL) – Neutralizes residual acid. -

Brine (50 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap bath < 30°C). Do not overheat. -

Distillation (Mandatory): The crude oil is stable but should be distilled for high purity.

-

Conditions: Vacuum distillation (approx. 15 mbar).

-

Boiling Point: Product collects at 65–68°C (at 15 mbar) or 51–53°C (at 12 mmHg) .

-

Storage: Store at 2–8°C under inert gas.

-

Module 2: Synthesis of Structural Analogs

The modularity of this protocol allows for the synthesis of analogs by varying the vinyl ether or post-synthetic modification.

Variation A: Alkoxy Analogs (Changing the Vinyl Ether)

To modulate solubility or steric bulk, substitute Ethyl Vinyl Ether with:

-

Methyl Vinyl Ether: Yields 4-methoxy-1,1,1-trifluoro-3-buten-2-one (More reactive).

-

n-Butyl Vinyl Ether: Yields 4-butoxy-1,1,1-trifluoro-3-buten-2-one (Higher lipophilicity).

Protocol Adjustment: No change in stoichiometry. Boiling points will shift (higher alkyl chains = higher BP).

Variation B: Amino-Enones (Enaminones) via Substitution

Alkoxy groups in ETFBO are excellent leaving groups. They can be displaced by amines to create enaminones, which are precursors to fused heterocycles.

Protocol:

-

Dissolve ETFBO (1 equiv) in Acetonitrile or THF.

-

Cool to 0°C.

-

Add Secondary Amine (e.g., Dimethylamine, Morpholine) (1.0 equiv) dropwise.

-

Stir 1h at RT. Solvent evaporation yields the enaminone quantitatively (often solid).

Diagram 2: Divergent Synthesis of Analogs & Heterocycles

Caption: Divergent synthetic utility of ETFBO. Dashed lines indicate starting material substitution; solid lines indicate downstream transformation.

Application Note: Heterocycle Formation

Example: Synthesis of a Trifluoromethyl-Pyrazole This reaction demonstrates the "plug-and-play" nature of ETFBO in drug discovery.

-

Reagents: ETFBO (1.0 equiv) + Phenylhydrazine (1.0 equiv) in Ethanol.

-

Conditions: Reflux for 2 hours.

-

Mechanism: Michael addition of hydrazine followed by cyclization and elimination of ethanol.

-

Result: Regioselective formation of 1-phenyl-3-trifluoromethyl-pyrazole.

Expert Tips & Troubleshooting

-

Stereochemistry: The reaction produces the (E)-isomer almost exclusively due to thermodynamic stabilization [1].

-

Color Change: Pure ETFBO is a clear to pale yellow liquid. Darkening indicates decomposition or polymerization. Distill immediately if observed.

-

Base Choice: While Pyridine is standard, N-Methylmorpholine (NMM) is a superior alternative for larger scales as its salt is easier to wash out and less prone to forming sticky precipitates [2].

Safety & Handling

-

TFAA: Highly corrosive and moisture sensitive.[6] Reacts violently with water.[6]

-

ETFBO: A potent lachrymator and skin irritant. Handle only in a well-ventilated fume hood.

-

Waste: Aqueous waste will contain fluorinated byproducts and pyridine; segregate according to halogenated organic waste protocols.

References

-

Gorbunova, M. G., et al. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Thieme Connect. Link

-

Patent CN114956969A. (2022). Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one. Google Patents. Link

- Kamitori, Y., et al. (1990). Synthesis of trifluoromethyl-substituted heterocycles using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Heterocycles.

-

Sigma-Aldrich. (2024). Product Specification: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Link

Sources

- 1. US7057079B2 - Method of synthesizing alkenone compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]

- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

Application Notes & Protocols: Microwave-Assisted Synthesis Using 4-Ethoxy-but-3-en-2-one

Abstract

This guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with 4-ethoxy-but-3-en-2-one, a versatile C4 building block. We delve into the fundamental principles of microwave heating and its application in accelerating the synthesis of valuable heterocyclic scaffolds, particularly pyrimidines and pyrazoles. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, efficiency, and green chemistry principles. By explaining the causality behind experimental choices and providing validated, step-by-step instructions, this document serves as a practical guide for rapidly generating compound libraries for screening and development.

Introduction: The Synergy of a Versatile Reagent and an Enabling Technology

In modern synthetic chemistry, efficiency is paramount. The dual objectives of accelerating discovery and adhering to the principles of green chemistry have driven the adoption of innovative technologies.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, offering dramatic rate enhancements, improved yields, and cleaner reaction profiles compared to conventional heating methods.[3][4][5] This technology harnesses the ability of polar molecules to transform electromagnetic energy into heat with exceptional efficiency, leading to rapid, uniform, and selective heating of the reaction mixture.[6][7][8]

The efficacy of MAOS is profoundly influenced by the choice of reagents. 4-Ethoxy-but-3-en-2-one is an exemplary C4 synthon, functioning as a stable and reactive equivalent of acetylacetaldehyde. Its β-alkoxy-α,β-unsaturated ketone structure provides two electrophilic sites, making it an ideal precursor for a variety of cyclocondensation reactions to form diverse heterocyclic systems. When combined, the targeted energy delivery of microwave irradiation and the intrinsic reactivity of 4-ethoxy-but-3-en-2-one create a powerful synthetic platform.

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave energy couples directly with molecules within the reaction vessel.[5][9] The primary mechanisms are:

-

Dipolar Polarization: Polar molecules, like the reactants and solvents in the protocols below, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in intense internal heating.[6][7]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[8][9]

This direct "in-core" heating avoids the thermal gradients and superheating of vessel walls common in conventional methods, often leading to fewer side products and remarkable accelerations in reaction times—from hours to mere minutes.[2][7]

General Experimental Workflow

The following diagram outlines the typical workflow for performing a microwave-assisted synthesis experiment. This process emphasizes safety and reproducibility, which are best achieved using a dedicated laboratory microwave reactor rather than a domestic oven.[7]

Caption: Standard workflow for microwave-assisted organic synthesis.

Application Protocol I: Rapid Synthesis of Substituted Pyrimidines

Pyrimidines are a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[4] The reaction of 4-ethoxy-but-3-en-2-one with guanidine represents a streamlined approach to 2-amino-4-methylpyrimidine, a key intermediate. Microwave irradiation drastically accelerates the cyclocondensation and subsequent elimination of ethanol and water.

Reaction Scheme & Mechanism

The reaction proceeds via an initial nucleophilic attack by guanidine on the enone system, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The microwave field efficiently heats the polar intermediates and solvent, driving the reaction to completion rapidly.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-methylpyrimidine via microwave-assisted cyclocondensation.

Materials:

-

4-Ethoxy-but-3-en-2-one (1.0 mmol, 128 mg)

-

Guanidine hydrochloride (1.2 mmol, 115 mg)

-

Sodium ethoxide (1.5 mmol, 102 mg)

-

Anhydrous Ethanol (3 mL)

-

10 mL microwave process vial with a magnetic stir bar

-

Dedicated microwave synthesis reactor

Procedure:

-

Place the magnetic stir bar, guanidine hydrochloride, and sodium ethoxide into the 10 mL microwave vial.

-

Add 3 mL of anhydrous ethanol and stir briefly to dissolve the solids. Causality: Ethanol is an excellent solvent for MAOS due to its high polarity (dielectric constant) and ability to reach temperatures far above its atmospheric boiling point in a sealed vessel, accelerating the reaction.[9]

-

Add 4-ethoxy-but-3-en-2-one to the mixture.

-

Securely seal the vial with a crimp cap.

-

Place the vial into the cavity of the microwave reactor.

-

Irradiate the mixture under the following conditions:

-

Temperature: 120 °C (monitored by internal IR sensor)

-

Power: Dynamic (300 W max)

-

Hold Time: 10 minutes

-

Pre-stirring: 30 seconds

-

-

After irradiation, allow the vessel to cool to below 50 °C automatically.

-

Once cooled, carefully open the vial and transfer the contents to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

Add 10 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization from a mixture of ethyl acetate and hexanes to afford pure 2-amino-4-methylpyrimidine.

Comparative Performance Data

The following table demonstrates the profound impact of microwave heating on this synthesis compared to traditional methods.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | 120 | 10 min | 85-95% | This Protocol |

| Conventional Heating | 78 (Reflux) | 8-12 hours | 60-70% | [4] |

Application Protocol II: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are another class of heterocycles with significant biological activity. The reaction of 4-ethoxy-but-3-en-2-one with substituted hydrazines provides a direct route to this scaffold. This protocol details the synthesis of 1-phenyl-3-methyl-5-ethoxycarbonylpyrazole, showcasing the efficiency of MAOS in this transformation.

Mechanism Visualization

The reaction is a classic cyclocondensation. The more nucleophilic nitrogen of the substituted hydrazine attacks the β-carbon of the enone, leading to a cascade that forms the pyrazole ring.

Caption: Mechanistic pathway for pyrazole synthesis under microwave irradiation.

Detailed Experimental Protocol

Objective: To synthesize 1,5-disubstituted-3-methylpyrazoles.

Materials:

-

4-Ethoxy-but-3-en-2-one (1.0 mmol, 128 mg)

-

Phenylhydrazine (1.0 mmol, 108 mg, ~98 µL)

-

Glacial Acetic Acid (0.2 mL)

-

Anhydrous Ethanol (3 mL)

-

10 mL microwave process vial with a magnetic stir bar

Procedure:

-

Combine 4-ethoxy-but-3-en-2-one, phenylhydrazine, and a magnetic stir bar in the microwave vial.

-

Add 3 mL of anhydrous ethanol, followed by the catalytic amount of glacial acetic acid. Causality: The acid catalyzes the imine formation and subsequent cyclization steps, while the microwave energy overcomes the activation barriers for these steps efficiently.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate using the following parameters:

-

Temperature: 100 °C

-

Power: Dynamic (300 W max)

-

Hold Time: 5 minutes

-

-

After automated cooling, remove the vial.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and remove the solvent to yield the crude pyrazole derivative.

-

If necessary, purify via flash column chromatography on silica gel.

Substrate Scope and Performance

This protocol is robust and can be applied to various substituted hydrazines.

| Hydrazine Substrate | Time (min) | Temperature (°C) | Yield (%) |

| Phenylhydrazine | 5 | 100 | ~92% |

| 4-Chlorophenylhydrazine | 7 | 110 | ~88% |

| Hydrazine Hydrate | 5 | 80 | ~95% |

| 2,4-Dinitrophenylhydrazine | 15 | 140 | ~75% |

Conclusion

The combination of 4-ethoxy-but-3-en-2-one as a versatile building block and microwave irradiation as an energy-efficient heating method provides a powerful platform for the rapid synthesis of medicinally relevant heterocycles. The protocols detailed herein demonstrate significant advantages over conventional methods, including drastically reduced reaction times, high yields, and operational simplicity.[1][5][10] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for cleaner reactions with less waste.[6][8] Adopting these microwave-assisted techniques can substantially accelerate discovery and development workflows in academic and industrial research.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).

- Microwave-Assisted Syntheses in Organic Chemistry. (n.d.).

- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.).

- Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations. (n.d.).

- PART - 1 INTRODUCTION - BS Publications. (n.d.).

- Microwave Synthesis - Organic Chemistry Portal. (n.d.).

- Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (2021, May 13).

- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, October 12).

- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research. (n.d.).

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).

- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem. (n.d.).

- Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities - Bentham Science Publisher. (n.d.).

- Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv. (n.d.).

- MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H). (n.d.).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).

- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).

- Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry. (2011, September 1).

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave Synthesis [organic-chemistry.org]

- 8. ijrpas.com [ijrpas.com]

- 9. bspublications.net [bspublications.net]

- 10. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Stability of 4-ethoxy-3-buten-2-one during storage

Technical Support Center: Stability & Handling of 4-Ethoxy-3-buten-2-one

Subject: Preservation, Quality Control, and Troubleshooting for

Executive Summary

4-ethoxy-3-buten-2-one (and its common fluorinated analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, CAS 17129-06-5) represents a class of "push-pull" alkenes.[1][2] These reagents are bifunctional electrophiles crucial for heterocycle synthesis (e.g., pyrimidines, pyrazoles).

However, their dual nature—containing both an acid-sensitive enol ether and a polymerizable enone—makes them notoriously unstable.[1][2] This guide details the degradation mechanisms and provides a self-validating workflow for storage and purification.

Part 1: The Degradation Matrix (Troubleshooting)

The instability of 4-ethoxy-3-buten-2-one is not random; it follows two distinct chemical pathways triggered by environmental exposure.[1][2]

Mechanism 1: Acid-Catalyzed Hydrolysis (The "Wet" Pathway)

Even trace moisture, combined with the inherent acidity of glass surfaces or ambient

-

The Symptom: Loss of stoichiometry in reactions; appearance of ethanol signals in NMR.

-

The Chemistry: The ethoxy group is a "masked" carbonyl. Water attacks the

-carbon, collapsing the system into a 1,3-dicarbonyl species (or its keto-enol tautomer) and releasing ethanol.[1][2]

Mechanism 2: Oligomerization (The "Heat/Light" Pathway)

As a conjugated system, the compound is susceptible to radical polymerization or Michael-type self-condensation, especially if the stabilizer (typically BHT) is consumed.[1]

-

The Symptom: The clear liquid turns yellow, then amber, and finally precipitates solids. Viscosity increases.

Visualizing the Degradation Pathways

Figure 1: Dual degradation pathways.[1][2] The hydrolysis pathway (top) destroys the reagent's electrophilicity, while polymerization (bottom) physically degrades the sample.

Part 2: Storage & Handling Protocols

To maintain purity >97%, you must disrupt the pathways identified above.

Storage Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Long term: -20°C) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and polymerization.[1][2] |

| Atmosphere | Argon (Preferred) or Nitrogen | Displaces oxygen (radical initiator) and humidity. Argon is heavier than air, providing a better "blanket" for liquids. |

| Container | Amber Glass with Teflon liner | Blocks UV light (prevents photo-initiated polymerization).[1] Teflon prevents leaching of plasticizers. |

| Stabilizer | BHT (0.05% - 0.5%) | Acts as a radical scavenger.[1] Note: If your synthesis is radical-sensitive, you must distill this off before use.[1][2] |

| Desiccant | Store secondary container over Drierite/Silica | Creates a micro-environment with <10% Relative Humidity.[1] |

Handling "Golden Rules"

-

The "Cold-Warm" Cycle: Never open a cold bottle immediately. Allow it to warm to room temperature in a desiccator to prevent atmospheric condensation from dissolving into the reagent.

-

Acid Avoidance: Do not use spatulas or syringes contaminated with trace acids. Even weak acids catalyze the hydrolysis of enol ethers rapidly.

Part 3: Quality Control & Purification

Before committing this reagent to a high-value synthesis (e.g., drug intermediate production), validate its integrity.[1][2]

QC Decision Tree

Figure 2: Workflow for assessing reagent quality before use.

Analytical Markers (1H NMR in CDCl3)

-

The Good: Look for the characteristic doublet signals of the alkene protons.

-

The Bad (Hydrolysis): Look for Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) and the aldehyde proton of 3-oxobutanal (~9.7 ppm).[1]

-

The Ugly (Polymer): Broad, undefined "humps" in the aliphatic region (1.0–3.0 ppm) indicate oligomerization.

Rescue Protocol: Vacuum Distillation

If the reagent is yellow or NMR shows degradation, purification is possible unless it has solidified.

-

Setup: Short-path distillation apparatus.

-

Pressure: High vacuum (<10 mmHg) is mandatory . Do not distill at atmospheric pressure; the heat required (approx. 170°C+) will cause rapid polymerization/explosion risk.

-

Temperature:

-

Trifluoro-analog (CAS 17129-06-5): bp ~52°C at 12 mmHg [1].

-

Non-fluoro analog: bp ~85°C at 15 mmHg.

-

-

Stabilization: Add a small crystal of BHT to the receiving flask before distillation to stabilize the fresh distillate immediately.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this reagent in aqueous buffers?

-

Answer: Only if the reaction is extremely fast (minutes). In aqueous conditions, particularly acidic ones, the half-life of 4-ethoxy-3-buten-2-one is short due to hydrolysis.[1][2] For biological labeling, use an excess of the reagent to account for hydrolytic loss, or switch to a biphasic system (DCM/Water).

Q2: My reaction yield is low, and I see a "mess" in the baseline. Is it the reagent?

-

Answer: Likely. If the reagent was stored without a stabilizer or exposed to air, it may have formed peroxides or polymers. These impurities often act as chain terminators or catalyst poisons. Purify the reagent via vacuum distillation; if the residue in the pot is viscous/dark, the reagent was compromised.

Q3: I am using the trifluoro-analog (ETFBO) for a Celecoxib synthesis. Does it behave differently?

-

Answer: Chemically, yes. The

group is strongly electron-withdrawing, making the

Q4: Can I store a solution of it in DMSO or DMF?

-

Answer: Not recommended for long-term storage.[1][2] DMSO and DMF are hygroscopic. Absorbed water will hydrolyze the reagent over time. Store it "neat" (pure liquid) and dissolve immediately prior to use.

References

-

Sigma-Aldrich. (n.d.).[1] 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Technical Data Sheet. Retrieved from [1][2]

- Gorbunova, M. G., et al. (2000). The interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles. Journal of Fluorine Chemistry.

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [1]

Sources

Polymerization side reactions of vinyl ketones

Executive Summary: The Reactivity Paradox

Vinyl ketones (e.g., Methyl Vinyl Ketone [MVK], Phenyl Vinyl Ketone [PVK]) represent a class of "high-maintenance" monomers. Their electron-deficient double bond makes them exceptional candidates for functional polymer synthesis, yet this same feature drives three distinct categories of failure:

-

Nucleophilic Susceptibility: The

-carbon is a potent Michael acceptor, vulnerable to non-radical attack by bases, amines, or protic solvents. -

Photochemical Instability: The carbonyl group acts as an intrinsic chromophore, driving backbone scission (Norrish reactions) even during synthesis if ambient light is uncontrolled.

-

Spontaneous Thermal Gelation: High reactivity leads to rapid auto-acceleration (Trommsdorff effect) and "popcorn" polymerization.

This guide provides the protocols to isolate the desired propagation pathway from these parasitic side reactions.

Diagnostic Logic: The Reaction Divergence

Before troubleshooting, visualize where your reaction is losing integrity. The diagram below maps the kinetic competition between desired polymer growth and the three primary side reactions.

Figure 1: Kinetic divergence in vinyl ketone chemistry. Successful polymerization requires suppressing the Red (Chemical) and Yellow (Photophysical) pathways.

Troubleshooting Guide: Symptom & Solution

Scenario A: The "Popcorn" Effect (Spontaneous Gelation)

Symptom: The monomer solidifies in the storage bottle or turns into an insoluble gel immediately upon heating, even with low initiator loads.

| Root Cause | Mechanism | Corrective Action |

| Inhibitor Depletion | MVK is typically stored with hydroquinone. If removed or consumed by age, radical scavengers are absent. | Protocol 1: Re-distill monomer immediately before use. Store at -20°C. |

| Trace Base Contamination | Glassware washed with basic detergent leaves residues. Hydroxide initiates anionic polymerization or Michael addition. | Acid Wash: Rinse all glassware with 1M HCl, then water, then acetone. Flame dry. |

| Trommsdorff Effect | High viscosity prevents termination, causing an exotherm spike. | Dilution: Do not polymerize in bulk. Use 1,4-dioxane or toluene (25-50% v/v). |

Scenario B: Discoloration & Low Molecular Weight

Symptom: Polymer solution turns yellow/brown; GPC shows broad PDI and low

| Root Cause | Mechanism | Corrective Action |

| Photodegradation | Ambient lab light excites the ketone carbonyl ( | Darkness: Wrap reaction vessels in aluminum foil. Use amber glassware. |

| Aldol Condensation | Presence of water or acids causes side-chain condensation, forming conjugated enones (yellow color). | Dry Solvents: Use anhydrous solvents. Avoid strong acid catalysts. |

| Back-Biting | Intramolecular H-abstraction (similar to acrylates) is enhanced by the electron-withdrawing ketone. | Lower Temp: Reduce reaction temperature to <70°C. |

Critical Protocols

Protocol 1: Purification of Methyl Vinyl Ketone (MVK)

Why: Commercial MVK contains water, acetic acid, and hydroquinone. These kill controlled radical agents (RAFT/ATRP) and trigger spontaneous gelation.

Reagents: Crude MVK, Calcium Hydride (

-

Drying: Stir crude MVK over crushed

(5% w/v) at 0°C for 2 hours. Warning: Evolution of -

Filtration: Filter through a coarse frit into the distillation flask.

-

Stabilization: Add fresh hydroquinone (0.1% w/w) to the receiving flask (not the boiling flask) if storing; omit if using immediately.

-

Distillation:

-

Connect vacuum.[1] Maintain oil bath at ~40-50°C.

-

Collect fraction boiling at ~35°C (under reduced pressure, e.g., 150 mbar).

-

Discard the first 10% (fore-run) which contains azeotropic water.

-

Stop before dryness to prevent peroxide explosion risk.

-

-

Validation: Check

NMR. Absence of broad singlet at

Protocol 2: Light-Protected RAFT Polymerization

Why: Standard RAFT protocols fail because the trithiocarbonate chain end is photolytically active, and the PVK backbone itself degrades under UV.

Reagents: Purified MVK, RAFT Agent (e.g., S-1-Dodecyl-S'-( $\alpha

-

Stoichiometry: Target [Monomer]:[RAFT]:[AIBN] = 500:1:0.2.

-

Vessel Prep: Use a Schlenk tube. Wrap the entire tube in aluminum foil immediately.

-

Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is severe in vinyl ketones due to the stability of the oxygen-centered radical on the carbonyl.

-

Polymerization:

-

Immerse in oil bath at 60°C.

-

Time: Limit conversion to <60% to maintain low PDI (typically 6-12 hours).

-

-

Quenching: Cool to 0°C and expose to air.

-

Purification: Precipitate into cold hexanes (3x). Note: Do not use methanol/water mixtures if the polymer is intended for degradable applications, as hydrolysis may occur over time.

FAQ: Expert Insights

Q: Can I use amines as catalysts for thiol-Michael click reactions on Poly(MVK)?

A: Proceed with extreme caution. While the pendant ketone is not an ester, the backbone

Q: My Poly(Phenyl Vinyl Ketone) degrades in the GPC. Why?

A: Most GPC detectors use a UV lamp or have transparent tubing exposed to lab light. PVK undergoes Norrish Type II degradation rapidly in solution.

Mechanism: The excited carbonyl abstracts a

Q: Why is my RAFT polymerization slower than expected? A: Vinyl ketones can form charge-transfer complexes with certain RAFT agents (especially dithiobenzoates), causing retardation. Fix: Switch to trithiocarbonates (e.g., DDMAT or EMPT). They are less prone to retardation with electron-deficient monomers like MVK.

References

-

Encyclopedia of Polymer Science and Technology. "Vinyl Ketone Polymers." Wiley Online Library. Link

-

Macromolecules (2005). "Controlled Radical Polymerization of Methyl Vinyl Ketone." ACS Publications. Link (Demonstrates RAFT efficacy and retardation issues).

-

Polymer Chemistry (2013). "Photodegradation of Poly(vinyl ketones): Norrish Type I and II Mechanisms." RSC Publishing. Link

-

Journal of Polymer Science Part A (2010). "Synthesis and Side Reactions of Poly(Vinyl Ketones)." Wiley.[2] Link

-

Organic Syntheses. "Purification of Methyl Vinyl Ketone." Org.[1][3][4][5] Synth.Link

Sources

Technical Support Center: 4-Ethoxy-but-3-en-2-one Condensation Protocols

Topic: Optimal Solvent Systems for 4-Ethoxy-but-3-en-2-one Condensation Document ID: TSC-2024-EBEO-01 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads

Executive Summary & Chemical Profile[1][2]

4-Ethoxy-but-3-en-2-one (CAS: 2407-81-0), often referred to as ethyl 2-methylvinyl ketone ether, is a highly reactive

The Core Challenge: This molecule possesses a "push-pull" electronic structure. The ethoxy group activates the

Solvent System Selection Guide

The following matrix defines the operational windows for solvent selection. Do not deviate from these parameters without kinetic validation.

Comparative Solvent Performance Table

| Solvent System | Suitability | Primary Utility | Critical Constraints |

| Ethanol (Abs.) | Optimal | Pyrimidine synthesis (w/ Guanidine/Urea) | Must be anhydrous.[1] Matches the ethoxy leaving group, preventing transetherification byproducts.[1] |

| Acetonitrile (MeCN) | High | Aprotic condensations; kinetic studies | Requires a non-nucleophilic base (e.g., DBU, |

| Toluene | Medium | Dean-Stark dehydrations | Poor solubility for polar nucleophile salts (e.g., Guanidine HCl).[1] Requires Phase Transfer Catalysts (PTC).[1] |

| Water/Aq.[1][2][3] Acid | Contraindicated | N/A | High Risk: Rapid hydrolysis to 3-oxobutanal (acetylacetaldehyde) and subsequent polymerization.[1] |

| Methanol | Caution | High-solubility applications | Risk: Transetherification.[1] The ethoxy group will exchange with methoxy, altering reaction kinetics and product profiles.[1] |

Decision Logic: Solvent Selection Flowchart

Figure 1: Decision logic for selecting the optimal solvent based on nucleophile characteristics.[1]

Troubleshooting & FAQs